Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate
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Overview
Description
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate involves the reaction of 5,5,5-trifluoro-4-carbonyl methyl valerate with 2-methyl-4-methoxyaniline. The reaction is typically carried out in a solvent such as benzene or toluene under nitrogen protection. The mixture is subjected to thermal reflux with continuous stirring for 48-72 hours in the presence of a catalyst. After the reaction is complete, the solvent is removed by decompression evaporation, and the product is purified using chromatographic silica gel column to obtain the target compound as a yellowish liquid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with nucleophiles replacing the trifluoromethyl groups.
Scientific Research Applications
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,5,5-trifluoro-4-(2-methyl-4-methoxyphenylimino)pentanoate: A closely related compound with similar structural features.
5,5,5-Trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoic acid: The carboxylic acid analog of the methyl ester.
Uniqueness
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate is unique due to its specific combination of trifluoromethyl and methoxy-substituted phenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C14H16F3NO3 |
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Molecular Weight |
303.28 g/mol |
IUPAC Name |
methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenyl)iminopentanoate |
InChI |
InChI=1S/C14H16F3NO3/c1-9-8-10(20-2)4-5-11(9)18-12(14(15,16)17)6-7-13(19)21-3/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
FRUILPQNPFJNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=C(CCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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